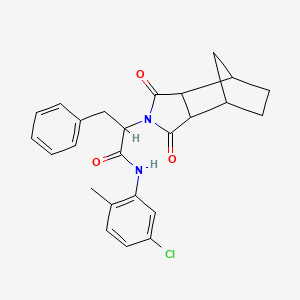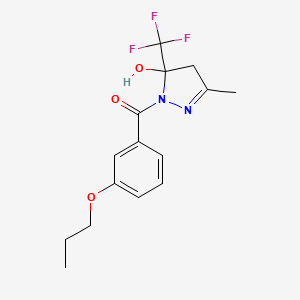![molecular formula C24H25ClN4O3S B11594897 N-[4-({4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide](/img/structure/B11594897.png)
N-[4-({4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({4-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]HEXANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyrimidinyl group, and a sulfonamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({4-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]HEXANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and pyrimidinyl intermediates, followed by their coupling through a sulfonamide linkage. The final step involves the attachment of the hexanamide group under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of chlorophenol derivatives.
Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it into a dihydropyrimidine derivative.
Substitution: The sulfonamide linkage allows for substitution reactions, where the sulfonamide group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products Formed:
Oxidation: Chlorophenol derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-({4-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]HEXANAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-({4-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]HEXANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
- N-[4-({4-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]HEXANAMIDE
- N-[4-({4-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]HEXANAMIDE
Comparison: N-[4-({4-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]PYRIMIDIN-2-YL}SULFAMOYL)PHENYL]HEXANAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its methoxy and fluoro analogs, the chlorophenyl derivative may exhibit different reactivity and potency in biological assays, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C24H25ClN4O3S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
N-[4-[[4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]hexanamide |
InChI |
InChI=1S/C24H25ClN4O3S/c1-2-3-4-5-23(30)27-20-12-14-22(15-13-20)33(31,32)29-24-26-17-16-21(28-24)11-8-18-6-9-19(25)10-7-18/h6-17H,2-5H2,1H3,(H,27,30)(H,26,28,29)/b11-8+ |
InChI Key |
MFCZYPUWKIUORD-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1-ethyl-1H-3,1-benzimidazol-3-ium)](/img/structure/B11594818.png)
![8-benzyl-6-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11594825.png)
![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B11594830.png)
![4-{(Z)-[1-(3-chloro-4-methylphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11594832.png)
![2-{(5Z)-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11594833.png)
![benzyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594837.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11594844.png)
![(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594845.png)
![(2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11594847.png)
![(5Z)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11594854.png)
![ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11594862.png)
![ethyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11594864.png)


